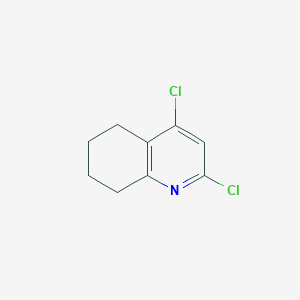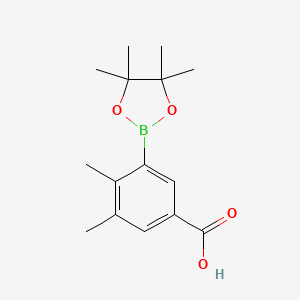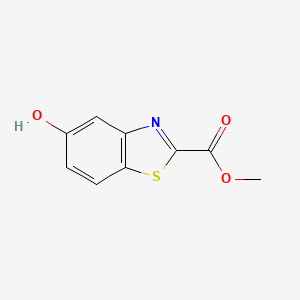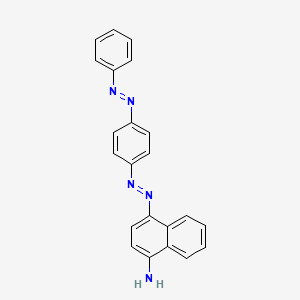
Solvent orange 14
Descripción general
Descripción
Solvent Orange 14, also known as C.I. NO. 26020 or CAS NO. 6368-70-3, is a double azo dye . It is an orange or red-brown crystalline powder and is formally derived from anthraquinone by replacement of two hydrogen atoms by hydroxyl (OH) groups .
Molecular Structure Analysis
Solvent Orange 14 has a molecular formula of C22H17N5 . It exhibits strong emission and large Stokes shift in various solvents . The UV-visible spectra of the dye showed the absorption in the range (33,333 – 20,000) cm-1 .
Physical And Chemical Properties Analysis
Solvent Orange 14 is a clear liquid with an orange color and odor . It has a boiling point range of 175 - 260°C at 760 mm Hg and a flash point of 69°C . It is insoluble in water but soluble in ethanol, acetone, and benzene .
Aplicaciones Científicas De Investigación
-
Scientific Field: Sustainable Utilization
- Application Summary : Orange peels and pomace, often discarded as waste in the orange juice industry, are used as a sustainable raw material to make valuable products for nutraceuticals .
- Methods of Application : Various green extraction methods, including supercritical carbon dioxide (ScCO 2) extraction, subcritical water extraction (SWE), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE), are applied to valorize the orange peels and pomace .
- Results or Outcomes : The valorization of orange peels and pomaces can be carried out using green extraction methods with high quantities and qualities of extracts. Therefore, the extract can be used for health and wellness products .
-
Scientific Field: Chemical Resources
- Application Summary : The chemical added value of Citrus sinensis peel has been underestimated despite the diversified and significant content of useful chemicals, such as polyphenols, polymethoxylated phenols, glycosylated flavonoids, volatile and non-volatile terpenoids, pectins, enzymes, etc .
- Methods of Application : The extraction of these useful chemicals from the orange peel involves various methods .
- Results or Outcomes : The extracted chemicals have potential applications in various fields due to their biological activity .
- Scientific Field: Dyeing Applications
- Application Summary : Solvent Orange 14 is an orange dye. Its series of products, such as Solvent orange 60, has been used in dyeing applications of plastic materials .
- Methods of Application : The dye is applied to the plastic materials to give them a specific color .
- Results or Outcomes : The application of Solvent Orange 14 results in a color change in the plastic materials .
-
Scientific Field: Fluorescent Dye
-
Scientific Field: Industrial Applications
Safety And Hazards
Prolonged skin contact with Solvent Orange 14 may cause redness and irritation . It may cause skin sensitization or allergic reactions in sensitive individuals . Aspiration hazard exists if swallowed . Entry into the lungs following ingestion or vomiting may cause chemical pneumonitis . It is also very toxic to aquatic life with long-lasting effects .
Direcciones Futuras
While the future directions of Solvent Orange 14 are not explicitly mentioned in the search results, it’s worth noting that the development of sustainable solvents has been a major focus of green chemistry since the 1990s . The search for less-impacting solvents is carried out with due regard to the particular circumstances under which solvents are to be used on an industrial scale .
Propiedades
IUPAC Name |
4-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5/c23-21-14-15-22(20-9-5-4-8-19(20)21)27-26-18-12-10-17(11-13-18)25-24-16-6-2-1-3-7-16/h1-15H,23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWMZRAFXGWHLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501023927 | |
| Record name | C.I. Solvent Orange 14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501023927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Solvent orange 14 | |
CAS RN |
6368-70-3 | |
| Record name | 4-[2-[4-(2-Phenyldiazenyl)phenyl]diazenyl]-1-naphthalenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6368-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Solvent Orange 14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501023927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Naphthalenamine, 4-[[4-(phenylazo)phenyl]azo] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B1401379.png)
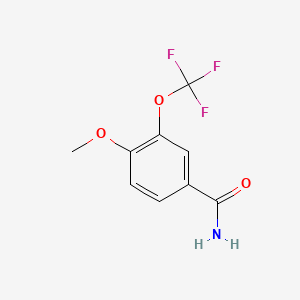
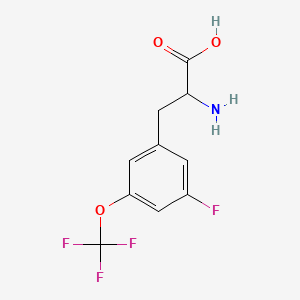
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole](/img/structure/B1401383.png)
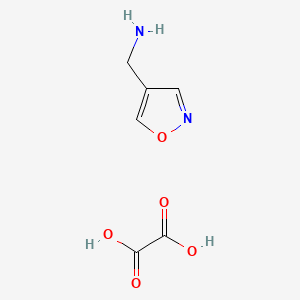
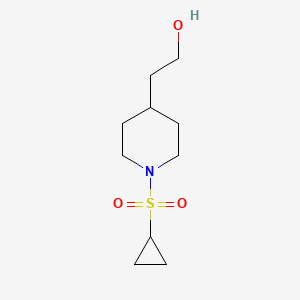
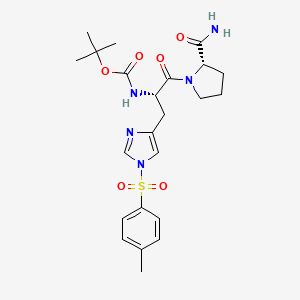
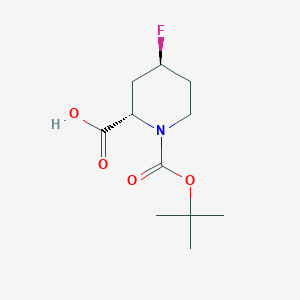
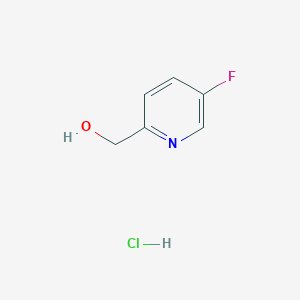
![(E)-2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetic acid](/img/structure/B1401394.png)

